2-Amino-4-bromo-5-methoxybenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-bromo-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOBBCBXDHIZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Amino-5-methoxybenzoic acid
The most direct and commonly reported method to prepare this compound is the selective bromination of 2-Amino-5-methoxybenzoic acid at the 4-position of the aromatic ring. This process typically involves:
- Starting material: 2-Amino-5-methoxybenzoic acid.
- Brominating agent: Elemental bromine or bromine equivalents.
- Solvent: Acetic acid or other polar solvents that enable regioselective bromination.
- Temperature control: Maintaining low to moderate temperatures (e.g., 0–30°C) to avoid polybromination or side reactions.
- Reaction time: Several hours, with monitoring to ensure completion and selectivity.
This method allows for regioselective substitution of bromine at the 4-position due to the directing effects of the amino and methoxy groups.
Alternative Synthetic Routes
Other synthetic approaches, though less direct, include:
- Bromination followed by nitration and reduction: Starting from 4-methoxybenzoic acid, bromination at the 5-position can be followed by nitration and subsequent reduction to introduce the amino group at the 2-position. This stepwise method involves multiple reaction steps and purification stages.
- Use of brominating reagents such as N-bromosuccinimide (NBS): This reagent can provide milder bromination conditions with better control over substitution patterns.
- Catalyst and cocatalyst systems: Incorporation of bromination initiators (e.g., red phosphorus) and cocatalysts (e.g., potassium bromide or potassium bromate) can enhance bromine utilization and reaction efficiency.
Detailed Preparation Methodology and Reaction Conditions
Representative Experimental Procedure (Adapted from Patent CN112250562A)
| Step | Description |
|---|---|
| Starting material | m-Methoxybenzoic acid (precursor to 2-bromo-5-methoxybenzoic acid) |
| Solvent | Halogenated hydrocarbons such as chloroform, dichloromethane, or dichloroethane |
| Bromination reagents | N-bromosuccinimide (NBS), bromine, or dibromohydantoin |
| Initiator | Red phosphorus |
| Cocatalyst | Potassium bromate and/or potassium bromide |
| Acid catalyst | Concentrated sulfuric acid |
| Reaction temperature | -10°C to 80°C (typically maintained around 25-30°C for optimal yield) |
| Reaction time | 1 to 24 hours |
| Workup | Quenching in ice water, solvent recovery under reduced pressure, filtration, recrystallization |
| Recrystallization solvent | Methanol, ethanol, or isopropanol |
Example Yield and Purity Data
| Parameter | Value |
|---|---|
| Yield | 83% to 92.7% |
| Purity | 98.5% to 99.6% |
| Reaction scale | Laboratory scale (e.g., 0.1 mol batch) |
| Bromination selectivity | High regioselectivity at 4-position |
Industrial Scale Considerations
- Use of automated reactors for precise temperature and reagent control.
- Optimization of bromine equivalents to minimize waste and improve atom economy.
- Adoption of continuous flow systems to enhance safety and scalability.
- Purification by recrystallization or chromatographic techniques to achieve high purity.
Comparative Analysis of Preparation Methods
| Aspect | Bromination of 2-Amino-5-methoxybenzoic acid | Stepwise Bromination + Nitration + Reduction |
|---|---|---|
| Number of steps | Single-step bromination | Multi-step synthesis |
| Reaction complexity | Moderate | Higher due to multiple functional group manipulations |
| Yield | High (up to ~93%) | Variable, often lower due to multiple steps |
| Purity | High (>98%) | Dependent on purification after each step |
| Scalability | Suitable for industrial scale | More challenging due to complexity |
| Environmental impact | Reduced waste with optimized catalysts | Higher waste and reagents consumption |
Research Findings and Notes
- The use of red phosphorus as a bromination initiator and potassium bromate as a cocatalyst significantly improves bromine utilization and product yield.
- Halogenated hydrocarbon solvents like chloroform provide good solubility and reaction medium for efficient bromination.
- Quenching the reaction mixture in ice water effectively stops the reaction and facilitates product isolation.
- Recrystallization from methanol or ethanol yields high-purity this compound suitable for further applications.
- Alternative brominating agents such as N-bromosuccinimide offer milder conditions and better control over regioselectivity.
- Industrial production benefits from continuous monitoring (e.g., HPLC) to ensure reaction completeness and product quality.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Starting material | 2-Amino-5-methoxybenzoic acid | Commercially available or synthesized precursor |
| Brominating reagent | Bromine, N-bromosuccinimide | Stoichiometric or slight excess |
| Solvent | Acetic acid, chloroform, dichloromethane | Choice affects selectivity and yield |
| Reaction temperature | 0–30°C | Controlled to avoid polybromination |
| Reaction time | 1–24 hours | Monitored by HPLC or TLC |
| Catalyst/Initiator | Red phosphorus, potassium bromate | Enhances reaction rate and bromine utilization |
| Workup | Ice water quench, solvent recovery, filtration | Essential for product isolation |
| Purification | Recrystallization (methanol, ethanol) | Achieves >98% purity |
| Yield | 83–93% | High yield with optimized conditions |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
2-Amino-4-bromo-5-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are used in the development of pharmaceuticals, particularly those targeting specific biological pathways. Notably, it is involved in the synthesis of:
- Urolithin derivatives : These compounds are known for their potential health benefits, including anti-aging properties and mitochondrial function restoration .
- Benzylisothioureas : This class of compounds acts as potent inhibitors of divalent metal transporter 1 (DMT1), which is involved in iron absorption and homeostasis .
- Isoindolinone derivatives : These compounds have been studied for their potential therapeutic applications, including anticancer properties .
Antioxidant Properties
Research has indicated that derivatives of this compound exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative conditions and aging .
Antimicrobial Activity
Some studies have suggested that compounds derived from this compound display antimicrobial properties. This makes them candidates for further investigation as potential therapeutic agents against bacterial infections .
Case Study: Urolithin Synthesis
A notable application of this compound is its role in synthesizing urolithin A, which has been shown to restore mitochondrial function and improve muscle health in aging models. Research demonstrated that urolithin A can activate mitophagy, thereby enhancing cellular health and longevity .
Case Study: DMT1 Inhibition
In studies focusing on iron metabolism, derivatives synthesized from this compound were found to inhibit DMT1 effectively. This inhibition has implications for disorders related to iron overload, such as hemochromatosis, suggesting that these compounds could be developed into therapeutic agents for managing iron levels in patients .
Data Summary Table
| Application Area | Compound Derivative | Biological Activity | Notes |
|---|---|---|---|
| Pharmaceutical Synthesis | Urolithin Derivatives | Antioxidant, mitochondrial restoration | Potential anti-aging effects |
| Drug Development | Benzylisothioureas | DMT1 inhibition | Targeting iron absorption |
| Antimicrobial Research | Various derivatives | Antimicrobial properties | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique substituent arrangement influences its physicochemical properties and applications. Below is a detailed comparison with structurally similar compounds:
Structural and Functional Differences
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Position Effects: The bromine and methoxy group positions significantly alter electronic distribution. For example, 2-Amino-5-bromo-4-methoxybenzoic acid (Br at position 5) may exhibit different dipole moments compared to the target compound (Br at position 4), affecting solubility and reactivity .
Functional Group Variations: Replacement of bromine with fluorine (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) increases electronegativity, improving binding affinity in drug-receptor interactions . Esters like methyl 4-amino-5-bromo-2-methoxybenzoate (similarity 0.83) exhibit higher lipophilicity than carboxylic acids, influencing membrane permeability .
Biological Activity: The target compound’s amino and carboxylic acid groups enable hydrogen bonding, making it suitable for radiopharmaceuticals . In contrast, 5-Bromo-2-methoxybenzoic acid lacks the amino group, limiting its utility in targeted therapies .
Table 2: Stability and Reactivity Trends
Biological Activity
2-Amino-4-bromo-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by an amino group, a bromine atom, and a methoxy group, allows it to interact with various biological targets, influencing multiple biochemical pathways. This article provides a comprehensive analysis of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 276.1 g/mol. The presence of the amino and methoxy groups enhances its ability to form hydrogen bonds, while the bromine atom contributes to halogen bonding interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.
- Halogen Bonding : The bromine atom can engage in halogen bonding, which may enhance binding affinity to certain targets.
These interactions can modulate biochemical pathways, resulting in diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines. For instance, it has shown promising results in reducing the viability of Hep-G2 liver cancer cells .
Enzyme Inhibition
In silico studies have suggested that this compound may act as an inhibitor of specific enzymes involved in protein degradation pathways such as the ubiquitin-proteasome system and autophagy-lysosome pathway. These findings are particularly relevant in the context of aging and cancer therapy .
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment : In a cell-based assay, this compound was tested against Hep-G2 and A2058 melanoma cells. The compound exhibited an IC value of approximately 25 µM for Hep-G2 cells, indicating moderate cytotoxicity .
Comparison with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Significant | Moderate | Yes |
| 2-Amino-5-bromo-4-methoxybenzoic acid | Moderate | Low | No |
| 3-Chloro-4-methoxybenzoic acid | Low | Moderate | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-bromo-5-methoxybenzoic acid, and how can reaction progress be monitored?
- Methodological Answer : A robust synthesis involves halogenation and amination of a benzoic acid precursor. For example, nitro intermediates can be reduced catalytically (e.g., using Pd/C and H₂) to introduce the amino group, followed by bromination. Reaction progress should be tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to confirm intermediate purity. Final product characterization requires ¹H/¹³C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and amino protons (δ ~5.5 ppm, broad).
- X-ray Crystallography : Use SHELX software for single-crystal structure determination to resolve substituent positions and hydrogen-bonding networks .
- Elemental Analysis : Verify Br and N content (±0.3% tolerance) to confirm stoichiometry .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays based on structurally similar analogs. For instance, test antimicrobial activity via broth microdilution (MIC against E. coli or S. aureus), or evaluate enzyme modulation (e.g., β-lactamase inhibition) using spectrophotometric assays. Use positive controls (e.g., clavulanic acid for β-lactamase) and triplicate replicates to ensure reliability .
Advanced Research Questions
Q. How can conflicting reports on biological activity be resolved?
- Methodological Answer : Contradictions often arise from impurities or structural variability.
- Purity Assessment : Use HPLC (≥98% purity threshold) and LC-MS to detect byproducts.
- Structural Confirmation : Compare experimental NMR/X-ray data with literature.
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
Q. What strategies optimize the yield of this compound during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reduction efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for bromination to enhance reactivity.
- Temperature Control : Maintain ≤70°C during amination to prevent decarboxylation.
- Workflow : Isolate intermediates via recrystallization (ethanol/water) to minimize side reactions .
Q. How do electronic effects of substituents influence reactivity in further derivatization?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO orbitals (using B3LYP/6-31G*) to predict sites for electrophilic substitution. The methoxy group’s electron-donating nature directs reactions to the para position, while bromine’s steric effects may hinder certain pathways.
- Experimental Validation : Perform Suzuki coupling (e.g., with aryl boronic acids) to assess cross-reactivity at the bromine site .
Q. What approaches are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replace Br with Cl or F) and compare bioactivity.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., 5-HT receptors).
- Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial potency?
- Methodological Answer :
- Strain Variability : Test across clinically relevant strains (e.g., MRSA, ESBL-producing K. pneumoniae).
- Culture Conditions : Standardize media (Mueller-Hinton agar vs. LB broth) and inoculum size (0.5 McFarland).
- Mechanistic Studies : Use time-kill assays to differentiate bactericidal vs. bacteriostatic effects .
Methodological Tables
| Bioactivity Assay Design | Protocol | Reference |
|---|---|---|
| β-Lactamase Inhibition | Nitrocefin hydrolysis, λ = 482 nm | |
| Antifungal Screening (C. albicans) | CLSI M27-A3, 48h incubation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
